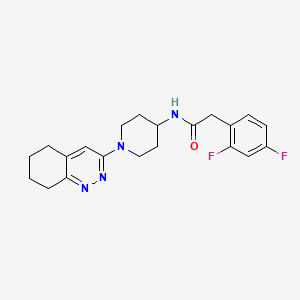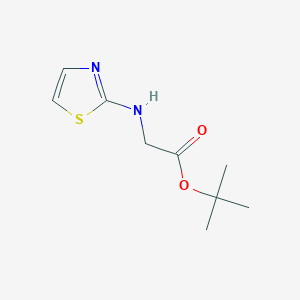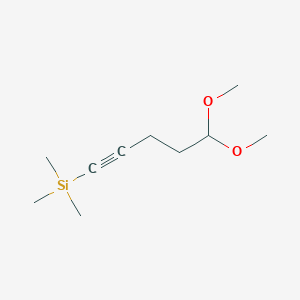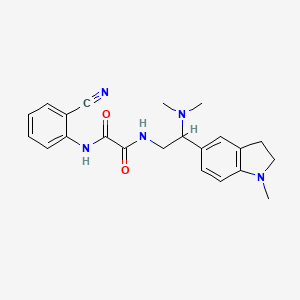
2-(2,4-difluorophenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2,4-difluorophenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the difluorophenyl and piperidinyl groups. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential synthesis of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves the reaction of an amine with an acyl chloride to form the corresponding acetamide. For instance, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution at the nitrogen atom with different electrophiles . This suggests that the synthesis of the target compound could similarly involve the reaction of a difluorophenyl acyl chloride with a suitable piperidine derivative, followed by further functionalization.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the dihedral angles between the aromatic rings and the acetamide group. For example, in the compound "2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide," the dihedral angle between the two aromatic rings is 65.2°, indicating a twisted conformation . This information can be extrapolated to suggest that the target compound may also exhibit a non-planar structure, with specific dihedral angles contributing to its 3D conformation.
Chemical Reactions Analysis
Acetamide derivatives can participate in various intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence their reactivity and interaction with biological targets. For instance, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides show a range of intermolecular interactions, including N–H···O, N–H···N, and C–H···π bonds . These interactions are crucial for the formation of 3D arrays in the crystal lattice and could be relevant for the binding of the target compound to biological receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The presence of electronegative atoms such as fluorine can affect the electron distribution within the molecule, as seen in the vibrational spectroscopic analysis of similar compounds . These properties are important for understanding the compound's solubility, stability, and overall reactivity, which are essential for its potential application as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
2-(2,4-difluorophenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide shows potential in antibacterial applications. Compounds with similar structures have been synthesized and tested for their antibacterial effects. For instance, N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were evaluated for their antibacterial potentials, indicating moderate inhibitors but more active against Gram-negative bacterial strains (Iqbal et al., 2017).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal properties of related compounds have been explored, suggesting the potential of this chemical in similar applications. For instance, some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives displayed promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes (Khalid et al., 2014).
Chemical Structure and Synthesis
Studies on the synthesis and structure of related acetamides have been conducted, which can inform the synthesis of 2-(2,4-difluorophenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide. For example, research on the synthesis of some novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, which were evaluated as antimicrobial agents, provides insights into the chemical synthesis process and potential applications in antimicrobial treatments (Debnath & Ganguly, 2015).
Activation of Aryl Hydrocarbon Receptor Pathway
Related compounds have been studied for their ability to activate the Aryl Hydrocarbon Receptor pathway. For instance, amino alcohol acrylonitriles, including some with similar structural features, showed broad activity modulated via the AhR pathway (Baker et al., 2020).
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O/c22-16-6-5-14(18(23)13-16)12-21(28)24-17-7-9-27(10-8-17)20-11-15-3-1-2-4-19(15)25-26-20/h5-6,11,13,17H,1-4,7-10,12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJUKNFVNPBTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (E)-4-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-4-oxobut-2-enoate](/img/structure/B3003176.png)

![3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003180.png)
![2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B3003181.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B3003183.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B3003188.png)
![4-Chlorobenzo[h]quinazoline](/img/structure/B3003189.png)

![3-Bromoimidazo[1,5-a]pyrimidine](/img/structure/B3003193.png)

![[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B3003195.png)